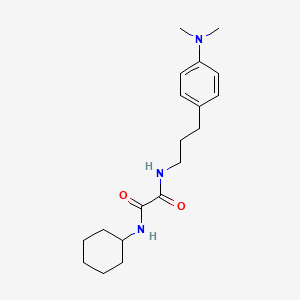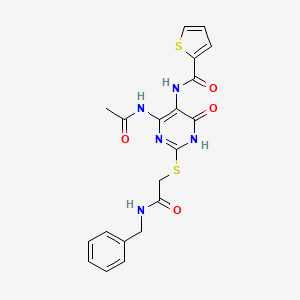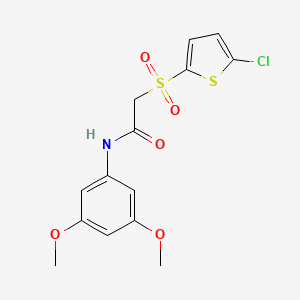
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is a chemical compound with the molecular formula C11H14F4OSi . It has a molecular weight of 266.307373 g/mol . The IUPAC name for this compound is trimethyl (1,1,2,2-tetrafluoro-2-phenoxyethyl)silane .
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether . The SMILES string of this compound is CSi©C(F)(F)C(F)(F)Oc1ccccc1 , which can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .Aplicaciones Científicas De Investigación
Synthesis Applications
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane has been employed in the synthesis of various chemical compounds. For example, a direct synthesis method was developed using this silane for creating trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, demonstrating the versatility of trimethyl silanes in synthesis processes (Grecian, Hadida, & Warren, 2005). Additionally, it has been used in the efficient reaction of enamines with hydrogen fluoride to produce amines containing the tetrafluoroethyl group, showcasing its role in functional group transformation (Chernykh, Jurásek, & Beier, 2015).
Material Science and Polymerization
In material science, this silane has contributed to the development of silicon-containing coatings. Its gas-phase thermal decomposition leads to various gaseous products and solid deposits, useful for chemical vapor deposition of silicon-based materials (Pola, Alexandrescu, Morjan, & Sorescu, 1990). Similarly, its derivatives have been used in UV laser-induced gas-phase polymerization, leading to the formation of polytrimethylsiloxy-substituted macromolecules, which are valuable in creating unique organosilicon polymers (Pola & Morita, 1997).
Chemical Surface Modification
Trimethyl silanes, including variants of this compound, have been utilized in modifying the surface properties of materials. For instance, they have been applied in creating superhydrophobic surfaces on membranes, which are crucial in membrane distillation processes (Hamzah & Leo, 2017). This illustrates the compound's utility in enhancing material functionalities for specific industrial applications.
Electronic and Battery Applications
In the field of electronics and batteries, novel silane compounds, akin to this compound, have been synthesized and employed as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrate high stability and conductivity, suggesting their potential in advancing battery technology (Amine et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
trimethyl-(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F4OSi/c1-17(2,3)11(14,15)10(12,13)16-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGQWAFZAKSDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=CC=C1)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F4OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

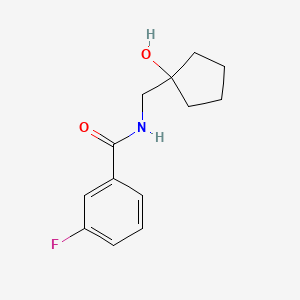
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B2780690.png)

![N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2780693.png)
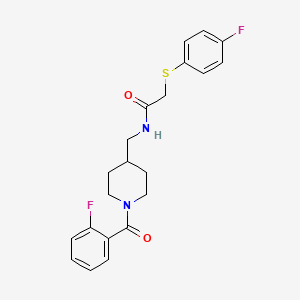
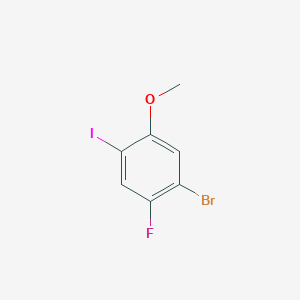
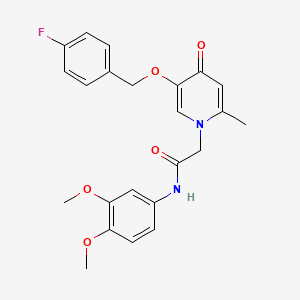
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2780698.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2780699.png)
![11-[(2-Methoxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2780700.png)
![4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2780701.png)
